

What is Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate?

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Compound of Interest

Compound Name: Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate

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An In-depth Technical Guide to **Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate**

Authored by: Gemini, Senior Application Scientist Abstract

Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate is a chiral heterocyclic building block of significant value in modern medicinal chemistry and pharmaceutical development. Its structure incorporates several key features: a piperidine core, a stereocenter at the C2 position, an N-Boc protecting group, a ketone at the C4 position, and an ethyl ester at the C2 position. This unique combination of functionalities makes it a versatile intermediate for the synthesis of complex, biologically active molecules. The piperidine scaffold is a prevalent motif in numerous approved drugs, particularly those targeting the central nervous system (CNS), and the defined (S)-stereochemistry is often critical for achieving desired potency and selectivity.^{[1][2][3]} This guide provides a comprehensive overview of the compound's properties, synthesis, reactivity, and applications, intended for researchers and professionals in drug discovery and organic synthesis.

Core Molecular Attributes and Physicochemical Properties

The utility of **Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate** in synthesis is dictated by its distinct structural components and resulting physical properties.

Structural Breakdown

- **Piperidine Ring:** A six-membered nitrogen-containing heterocycle, the piperidine ring offers a flexible yet stable conformational framework ideal for drug design.[2]
- **(S)-Stereocenter:** The chiral center at the C2 position is crucial. The stereochemistry of substituents on a piperidine ring is often a determining factor for a molecule's biological activity and its specific interaction with protein targets.[1][3]
- **Boc Protecting Group:** The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[4] It renders the piperidine nitrogen non-nucleophilic and non-basic, preventing unwanted side reactions. Its key advantage is its stability under a wide range of conditions (e.g., basic, nucleophilic, hydrogenation) while being easily removable under mild acidic conditions, providing crucial orthogonality in multi-step syntheses.[5][6]
- **C4-Ketone:** This ketone functionality serves as a versatile synthetic handle for introducing molecular diversity. It can be transformed into alcohols, amines (via reductive amination), alkenes, or other functional groups.
- **C2-Ethyl Ester:** The ethyl ester is another reactive site that can be hydrolyzed to the corresponding carboxylic acid or converted into amides, allowing for further elaboration of the molecular scaffold.

Caption: Chemical structure of **Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate**.

Physicochemical Data

The following table summarizes key physicochemical properties, which are critical for experimental design, including solvent selection and reaction monitoring.

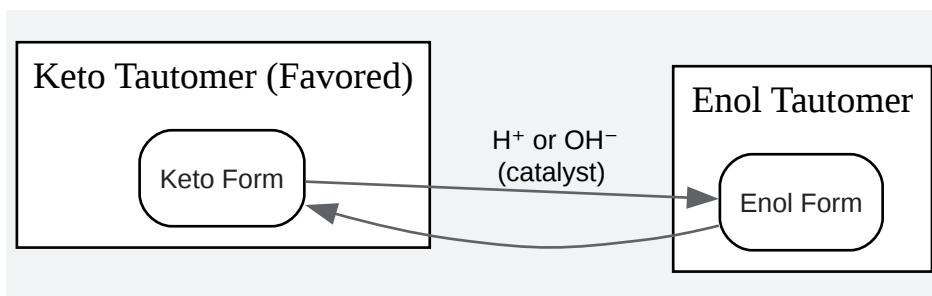
Property	Value	Source(s)
CAS Number	180854-44-8	[7]
Molecular Formula	C ₁₃ H ₂₁ NO ₅	
Molecular Weight	271.31 g/mol	[7]
Appearance	Liquid	[8]
Density	1.079 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.464	
Optical Rotation ([α] _{22/D})	-12.0° (c = 0.5 in chloroform)	
Purity	Typically ≥95-97%	[9]

Reactivity and Synthetic Utility

The true power of this molecule lies in the orthogonal reactivity of its functional groups, allowing for sequential and controlled modifications.

Keto-Enol Tautomerism

Like most ketones with α -hydrogens, the C4-keto group exists in equilibrium with its enol tautomer.[\[10\]](#)[\[11\]](#) Although the keto form is heavily favored, the enol intermediate is nucleophilic and can react with electrophiles at the C3 or C5 positions. This equilibrium can be catalyzed by either acid or base.[\[12\]](#)[\[13\]](#) Understanding this behavior is crucial for predicting potential side reactions or for designing specific α -functionalization strategies.

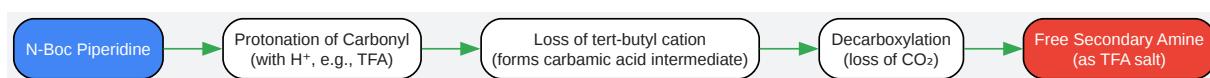


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Caption: Acid or base-catalyzed keto-enol tautomerism of the 4-oxopiperidine core.

N-Boc Deprotection: A Gateway to Functionalization

The most common and critical reaction is the removal of the Boc group to liberate the piperidine nitrogen. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).^{[4][14]} The mechanism involves protonation of the Boc carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free secondary amine as a salt.^[15]



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Caption: Workflow for the acid-catalyzed deprotection of the N-Boc group.

Protocol 2.2.1: Standard N-Boc Deprotection

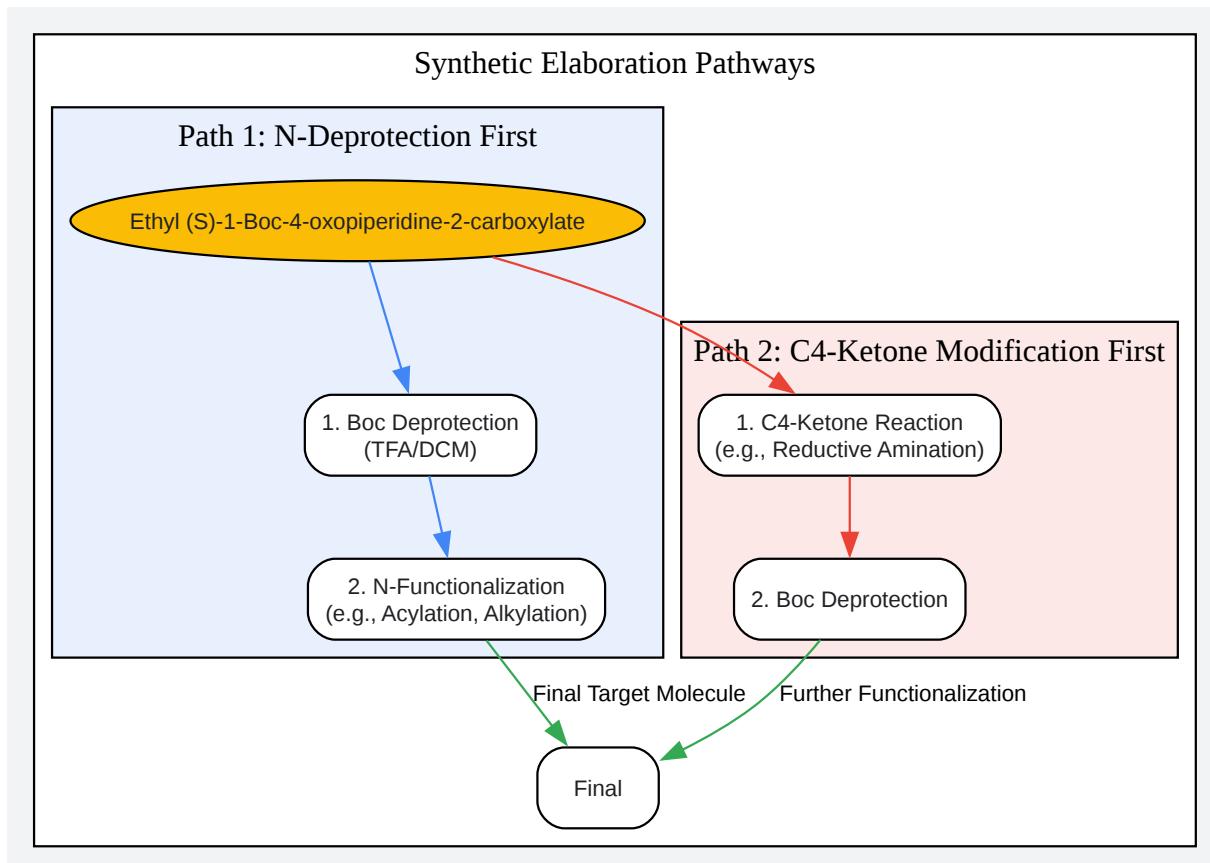
Trustworthiness: This protocol is a standard, widely validated procedure in organic synthesis for Boc group removal. The steps are designed for high conversion and straightforward workup.

- Preparation: Dissolve **Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate** (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
- Reaction: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise. Causality Note: The excess acid ensures complete protonation and drives the reaction to completion. DCM is a good solvent for both the starting material and the intermediate, and it is inert to the acidic conditions.
- Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
- Workup: Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the excess TFA and DCM. The crude product will be the TFA salt of the deprotected piperidine.

- Neutralization (Optional): To obtain the free amine, dissolve the crude salt in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO_3) until the aqueous layer is basic. Separate the organic layer, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo. Expertise Note: This step must be performed carefully as the free amine can be volatile or unstable. For many subsequent reactions, such as acylation, using the TFA salt directly with an added base is preferable.

Strategic Application in Drug Discovery

This building block is strategically designed for the efficient construction of complex drug candidates. The orthogonal protecting group strategy allows for a planned sequence of reactions.



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Caption: Divergent synthetic pathways using the title compound as a key intermediate.

This divergent potential is invaluable. For example, in the synthesis of novel kinase inhibitors or GPCR modulators, a library of compounds can be generated by:

- Reacting the C4-ketone with a diverse set of amines via reductive amination.
- Subsequently deprotecting the N-Boc group.
- Acylating the resulting secondary amine with a variety of carboxylic acids or sulfonyl chlorides.

This systematic approach allows for the rapid exploration of the chemical space around the piperidine scaffold to optimize biological activity.[16][17]

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of **Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate** requires a suite of standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Will show characteristic signals for the tert-butyl protons (singlet, ~1.5 ppm), the ethyl group protons (triplet and quartet), and complex multiplets for the diastereotopic protons on the piperidine ring.
 - ^{13}C NMR: Will display distinct resonances for the carbonyl carbons (ketone, ester, and carbamate), the quaternary carbon and methyls of the Boc group, and the carbons of the piperidine ring and ethyl group.
- Mass Spectrometry (MS): Electrospray ionization (ESI) would typically show the protonated molecule $[\text{M}+\text{H}]^+$ and/or adducts with sodium $[\text{M}+\text{Na}]^+$, confirming the molecular weight of 271.31.
- Chiral High-Performance Liquid Chromatography (HPLC): Essential for confirming the enantiomeric purity (enantiomeric excess, %ee) of the (S)-enantiomer. A suitable chiral stationary phase is used to separate the (S) and (R) enantiomers.

- Infrared (IR) Spectroscopy: Will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone ($\sim 1720 \text{ cm}^{-1}$), ester ($\sim 1740 \text{ cm}^{-1}$), and carbamate ($\sim 1690 \text{ cm}^{-1}$).

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

This compound is classified as a hazardous substance.

Hazard Information	Details	Source(s)
GHS Pictogram	GHS07 (Exclamation Mark)	
Signal Word	Warning	
Hazard Statement	H319: Causes serious eye irritation.	
Precautionary Statements	P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Handle in accordance with good industrial hygiene and safety practices.[\[18\]](#)[\[19\]](#) Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.
- Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.[\[20\]](#)

- Storage: Store in a tightly sealed container in a cool, dry place. The compound is listed as a combustible liquid (Storage Class 10). Some related compounds are noted to be sensitive to air and moisture or hygroscopic.[21]

Conclusion

Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate is a high-value, strategically designed chiral building block. Its utility is derived from the presence of multiple, orthogonally reactive functional groups on a pharmaceutically relevant piperidine scaffold. For drug development professionals, this compound offers an efficient starting point for the synthesis of diverse and complex molecular architectures, enabling the rapid exploration of structure-activity relationships. A thorough understanding of its properties, reactivity, and handling is paramount to leveraging its full synthetic potential.

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